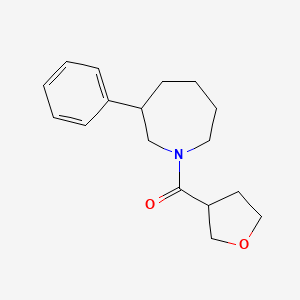

(3-Phenylazepan-1-yl)(tetrahydrofuran-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Phenylazepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known as PHTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHTFM is a synthetic compound that is used in laboratory experiments to study its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound's applications in scientific research often involve its synthesis and investigation into its chemical properties. For example, research into the synthesis and antiestrogenic activity of related compounds involves complex chemical reactions, including acylation, Grignard reactions, and demethylation processes, demonstrating the compound's role in creating pharmacologically active agents (Jones et al., 1979). Additionally, the solubility behavior of similar compounds in various solvents has been studied to understand their dissolution properties, which is crucial for their application in separation and reaction processes in the industry (Li, Wu, & Liang, 2019).

Pharmacological Activities

A novel naphthyridine derivative demonstrated significant anticancer activity in melanoma cell lines, where it induced necroptosis at low concentrations and apoptosis at higher concentrations. This showcases the compound's potential as a chemical substance for melanoma treatment and highlights the importance of chemical modifications in enhancing therapeutic efficacy (Kong et al., 2018).

Catalysis and Chemical Reactions

Research into catalysis and chemical reactions using similar compounds includes the ultrasound-assisted synthesis of disubstituted and trisubstituted derivatives, showcasing the innovative methods used to create complex chemical structures efficiently (Sandaroos & Damavandi, 2013). Additionally, studies on aerobic oxidation of primary alcohols by copper and zinc phenoxyl radical catalysts illustrate the role of these compounds in facilitating environmentally friendly chemical processes (Chaudhuri et al., 1999).

Antimicrobial and Antioxidant Studies

Antimicrobial, antioxidant, and docking studies of derivatives highlight the potential biomedical applications of these compounds, showing how chemical modifications can enhance their biological activities (Rashmi et al., 2014).

Adhesive Polymers

The synthesis of monomers for adhesive polymers, such as the phosphorylation of certain compounds to improve hydrolytic stability, demonstrates the application of these chemicals in creating new materials with specific properties (Moszner et al., 2006).

Eigenschaften

IUPAC Name |

oxolan-3-yl-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(16-9-11-20-13-16)18-10-5-4-8-15(12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKZEYSWRSASIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylazepan-1-yl)(tetrahydrofuran-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)